Methyl 3-chloro-2-(chlorosulfonyl)benzoate
Description
Contextualization of Halogenated Aryl Chlorosulfonyl Benzoates in Contemporary Chemical Science
Halogenated aryl chlorosulfonyl benzoates are a class of organic compounds that feature a benzene (B151609) ring substituted with at least one halogen atom, a chlorosulfonyl group (-SO₂Cl), and a methyl benzoate (B1203000) group (-COOCH₃). These functional groups impart a unique reactivity to the molecule, making them valuable intermediates in organic synthesis. The presence of the electron-withdrawing chlorosulfonyl and chloro groups can influence the reactivity of the aromatic ring, while the chlorosulfonyl group itself is a versatile functional handle for introducing sulfonyl-containing moieties into a wide range of molecules.
Significance of Methyl 3-chloro-2-(chlorosulfonyl)benzoate as a Versatile Synthetic Building Block
While specific applications for this compound are not well-documented, its structural features suggest potential as a versatile synthetic building block. The chlorosulfonyl group can readily react with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and other derivatives. The presence of the chloro and methyl ester groups offers further sites for chemical modification, potentially allowing for the construction of complex molecular architectures.
Overview of Current Research Landscape and Underexplored Facets Pertaining to this compound
The current research landscape for this compound appears to be largely unexplored. In contrast, significant research has been conducted on its isomers, such as Methyl 3-(chlorosulfonyl)benzoate and Methyl 2-(chlorosulfonyl)benzoate. For instance, a continuous-flow diazotization process for the efficient synthesis of Methyl 2-(chlorosulfonyl)benzoate has been described. acs.org Additionally, 3-(chlorosulfonyl)benzoic acid has been utilized as a derivatization agent in analytical chemistry. nih.gov The lack of specific studies on the 3-chloro-2-(chlorosulfonyl) isomer represents a significant gap in the chemical literature.
Defined Research Objectives and Scope for In-depth Investigation of this compound Chemistry
Given the limited available information, the primary research objective for an in-depth investigation of this compound chemistry would be to first establish a reliable and efficient synthetic route to the compound. Subsequent objectives would include a thorough characterization of its physical and chemical properties, exploration of its reactivity with a variety of nucleophiles, and an assessment of its potential as a building block in the synthesis of novel organic molecules. The scope of such research would be to fundamentally map out the chemical behavior of this under-investigated molecule.
Due to the lack of specific research data for this compound, detailed data tables and extensive research findings cannot be provided at this time. The information presented is based on the general understanding of related compounds and the identification of a significant knowledge gap concerning this specific isomer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-2-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-3-2-4-6(9)7(5)15(10,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXLJSMVKPJWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99943-42-7 | |
| Record name | methyl 3-chloro-2-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Synthetic Methodologies for Methyl 3 Chloro 2 Chlorosulfonyl Benzoate
Retrosynthetic Analysis and Key Disconnections in the Synthesis of Methyl 3-chloro-2-(chlorosulfonyl)benzoate
A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting two main synthetic strategies. The first key disconnection is at the carbon-sulfur bond of the chlorosulfonyl group. This approach points towards a late-stage introduction of the sulfonyl chloride moiety onto a pre-existing methyl 3-chlorobenzoate (B1228886) framework. This strategy, however, faces challenges in achieving the desired regioselectivity due to the directing effects of the existing chloro and methoxycarbonyl substituents.
The second, and more promising, disconnection is at the carbon-nitrogen bond of a diazonium salt precursor. This retrosynthetic pathway suggests the construction of the target molecule from a suitably substituted aniline (B41778) derivative, specifically methyl 2-amino-3-chlorobenzoate. This precursor can be converted into a diazonium salt, which is then subjected to a chlorosulfonylation reaction. This diazotization-based approach is often favored for its ability to install the sulfonyl chloride group at a specific position on the aromatic ring, dictated by the initial placement of the amino group.
Exploration of Diazotization-Chlorosulfonylation Pathways for Analogous Halogenated Methyl Benzoates
The diazotization-chlorosulfonylation pathway represents a robust and widely utilized method for the synthesis of aryl sulfonyl chlorides. This section explores the critical aspects of this methodology as it would apply to the synthesis of this compound from its logical precursor, methyl 2-amino-3-chlorobenzoate.
Optimization of Diazotization Reaction Conditions for Aryl Aminobenzoates
The initial step in this synthetic sequence is the diazotization of the starting aminobenzoate. This reaction typically involves treating the aromatic amine with a source of nitrous acid, most commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid. The reaction is performed at low temperatures, typically between 0 and 5 °C, to ensure the stability of the resulting diazonium salt.
For aryl aminobenzoates, the optimization of several reaction parameters is crucial for achieving a high yield of the diazonium salt. These parameters include the choice of acid, the concentration of reactants, the reaction temperature, and the reaction time. The presence of the ester and chloro substituents on the aromatic ring can influence the reactivity of the amino group and the stability of the diazonium salt, necessitating careful control over the reaction conditions. A patent for the synthesis of the analogous 2-chlorosulfonyl-3-methyl benzoate (B1203000) suggests carrying out the diazotization of 2-amino-3-methyl benzoate in an acetic acid solvent with sodium nitrite and concentrated hydrochloric acid at temperatures between -10 °C and 5 °C. google.com
Table 1: Key Parameters for the Diazotization of Aryl Aminobenzoates
| Parameter | Typical Conditions | Rationale |
| Temperature | 0-5 °C | Ensures the stability of the diazonium salt, preventing premature decomposition. |
| Acid | Hydrochloric acid, Sulfuric acid | Provides the acidic medium for the formation of nitrous acid and stabilizes the diazonium salt. |
| Nitrite Source | Sodium nitrite | Reacts with the acid to generate nitrous acid in situ. |
| Solvent | Water, Acetic acid | Provides a medium for the reaction and helps to control the temperature. |
Mechanistic Aspects of Subsequent Chlorosulfonylation
Following the successful formation of the diazonium salt, the next step is the introduction of the chlorosulfonyl group. This is typically achieved by reacting the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. This reaction, often referred to as the Meerwein arylation-sulfonylation, proceeds through a radical mechanism.
The diazonium salt decomposes to form an aryl radical, which then adds to sulfur dioxide. The resulting arylsulfonyl radical is then trapped by a chlorine atom from the copper(I) chloride to yield the desired aryl sulfonyl chloride. The efficiency of this step is dependent on factors such as the concentration of sulfur dioxide, the catalyst loading, and the reaction temperature. For the synthesis of the analogous 2-chlorosulfonyl-3-methyl benzoate, the diazotization solution is reacted with sulfur dioxide in an acetic acid solvent at a temperature of 10-25 °C. google.com
Influence of Substituent Effects on Regioselectivity and Yield in Diazotization-Based Routes
The diazotization-based route offers excellent control over the regiochemistry of the final product, as the position of the sulfonyl chloride group is predetermined by the location of the amino group in the starting material. Therefore, the synthesis of this compound would require the unambiguous synthesis of methyl 2-amino-3-chlorobenzoate.
Direct Sulfonylation and Chlorination Strategies on Pre-functionalized Benzoate Scaffolds
An alternative approach to the synthesis of this compound involves the direct functionalization of a pre-existing benzoate scaffold, such as methyl 3-chlorobenzoate. This strategy would require the regioselective introduction of the sulfonyl chloride group at the C-2 position.
Regioselective Introduction of Sulfonyl Chloride Moiety
The direct chlorosulfonylation of an aromatic ring can be achieved using chlorosulfonic acid. However, this reaction is an electrophilic aromatic substitution, and the regiochemical outcome is governed by the directing effects of the substituents already present on the ring. In the case of methyl 3-chlorobenzoate, both the chloro and the methoxycarbonyl groups are meta-directing.
Therefore, direct chlorosulfonylation of methyl 3-chlorobenzoate would be expected to yield a mixture of isomers, with the primary products being methyl 3-chloro-5-(chlorosulfonyl)benzoate and methyl 5-chloro-2-(chlorosulfonyl)benzoate. The desired 2-sulfonylated product would likely be a minor component of the reaction mixture, making this approach synthetically challenging and inefficient for the preparation of the target molecule. The separation of the resulting isomers would also present a significant purification challenge.
Table 2: Predicted Regiochemical Outcome of Direct Chlorosulfonylation of Methyl 3-Chlorobenzoate
| Position of Sulfonylation | Predicted Product | Expected Yield |
| C-5 | Methyl 3-chloro-5-(chlorosulfonyl)benzoate | Major |
| C-2 | This compound | Minor |
| C-4 | Methyl 3-chloro-4-(chlorosulfonyl)benzoate | Minor |
| C-6 | Methyl 3-chloro-6-(chlorosulfonyl)benzoate | Minor |
Due to the lack of regiocontrol, direct sulfonylation is generally not a preferred method for the synthesis of specifically substituted aryl sulfonyl chlorides like this compound. The diazotization-chlorosulfonylation pathway, starting from the corresponding aminobenzoate, remains the more logical and efficient synthetic strategy.
Ortho-Directed Metalation and Halogenation Approaches
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu This strategy relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org For the synthesis of this compound, a plausible retrosynthetic analysis would involve the ortho-chlorosulfonylation of a methyl benzoate precursor, followed by chlorination, or vice-versa.
However, the direct ortho-lithiation of a simple methyl benzoate is challenging. The ester group is not a sufficiently strong DMG to activate the ortho protons for deprotonation by common lithium bases like n-butyllithium. Stronger bases or more complex directing groups are typically required. While groups like tertiary amides and O-carbamates are excellent DMGs, their use would necessitate additional synthetic steps to arrive at the target methyl ester. uwindsor.cauwindsor.ca
An alternative DoM approach could start from a precursor where a stronger DMG is already in place. For instance, if one were to synthesize the corresponding sulfonamide, the sulfonamide group itself can act as a powerful DMG. nih.govorganic-chemistry.org Subsequent functionalization at the ortho position could then be envisioned. However, converting the resulting sulfonamide back to a sulfonyl chloride under mild conditions presents its own synthetic challenges.
Considering a halogenation approach, one might propose the synthesis of Methyl 2-(chlorosulfonyl)benzoate as a precursor, followed by selective chlorination at the 3-position. The challenge here lies in the regioselectivity of the electrophilic aromatic substitution. Both the ester and the chlorosulfonyl groups are deactivating and meta-directing. Therefore, direct chlorination of Methyl 2-(chlorosulfonyl)benzoate would likely yield the 4- and 5-chloro isomers rather than the desired 3-chloro product. Achieving the desired regiochemistry would necessitate a more elaborate synthetic strategy, possibly involving blocking groups or a complete change in the synthetic route.
A hypothetical reaction scheme for an ortho-directed metalation approach is presented below, illustrating the general concept rather than a proven synthesis for the target molecule.
| Step | Reactant | Reagent | Product | Notes |
| 1 | Substituted Benzene (B151609) with DMG | 1. Organolithium Base 2. SO₂ 3. NCS | ortho-Sulfonylated Intermediate | The DMG directs lithiation to the ortho-position. |
| 2 | ortho-Sulfonylated Intermediate | Chlorinating Agent | This compound | Regioselectivity of this step is a major challenge. |
Cascade and Multicomponent Reaction Approaches for this compound Synthesis
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient and atom-economical approach to complex molecules. Similarly, multicomponent reactions (MCRs), in which three or more reactants combine in a single step, provide rapid access to structural diversity.
While no specific cascade or multicomponent reaction for the direct synthesis of this compound has been detailed in the literature, a patent describes a cascade approach for the synthesis of its isomer, Methyl 2-chlorosulfonyl-3-methylbenzoate. google.com This process involves the reaction of Methyl 2-nitro-3-methylbenzoate with benzyl (B1604629) isothiourea hydrochloride to form a benzyl thioether intermediate. This intermediate is then subjected to oxidative chlorination in a one-pot fashion, without purification, to yield the final product. google.com This "cascade" methodology highlights the potential for developing similar strategies for other isomers. google.com
Adapting such a strategy for this compound would require a different starting material, likely a 2-nitro-3-chlorobenzoate derivative. The key steps of this hypothetical cascade are outlined below:
| Step | Reaction Type | Starting Materials | Key Transformation |
| 1 | Nucleophilic Aromatic Substitution | 3-Chloro-2-nitrobenzoate derivative, Sulfur nucleophile | Formation of a thioether intermediate. |
| 2 | Oxidative Chlorination | Thioether intermediate, Oxidant (e.g., chlorine, sodium hypochlorite) | Conversion of the thioether to the sulfonyl chloride. |
This approach is advantageous as it avoids the isolation of potentially unstable intermediates and reduces waste by minimizing purification steps. google.com The development of novel cascade or multicomponent reactions remains a promising area for the efficient synthesis of highly substituted aryl sulfonyl chlorides.
Advancements in Sustainable and Green Synthetic Protocols for Aryl Sulfonyl Chlorides
The traditional methods for synthesizing aryl sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or require multi-step processes with significant waste generation. mdpi.comnih.gov In recent years, there has been a considerable push towards developing more sustainable and environmentally friendly protocols.
One significant advancement is the use of photoredox catalysis. researchgate.netnih.gov Visible-light photoredox catalysis allows for the synthesis of arenesulfonyl chlorides from anilines under mild conditions. nih.gov This method often involves the in situ generation of arenediazonium salts, which then react with a sulfur dioxide source and a chloride source, all promoted by a photocatalyst. nih.govacs.org These reactions can tolerate a wide range of functional groups, including esters, making them potentially applicable to the synthesis of complex molecules like this compound. nih.govacs.org
Another green approach involves the use of safer and more manageable reagents. For example, N-chlorosuccinimide (NCS) has been employed as a chlorinating agent in the synthesis of sulfonyl chlorides from S-alkylisothiourea salts. organic-chemistry.org This method is environmentally friendly and proceeds under mild conditions, offering a safer alternative to using chlorine gas. organic-chemistry.org
The development of continuous flow chemistry for chlorosulfonation reactions is another key area of progress. mdpi.com Flow chemistry offers improved safety, better heat and mass transfer, and the potential for automated, scalable production. mdpi.com By minimizing the volume of hazardous reagents at any given time, flow systems can significantly reduce the risks associated with highly exothermic reactions like chlorosulfonation. mdpi.com
Furthermore, the use of greener solvents and catalysts is a central theme in sustainable chemistry. Ionic liquids have been explored as recyclable reaction media for sulfonation reactions. google.com Metal-free catalytic systems, such as those employing ammonium (B1175870) nitrate (B79036) and oxygen for the conversion of thiols to sulfonyl chlorides, also contribute to the development of more sustainable synthetic routes. rsc.org
A summary of these green approaches is provided in the table below.
| Method | Key Features | Advantages |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst. | Mild reaction conditions, high functional group tolerance. nih.govnih.govacs.org |
| NCS-mediated Chlorosulfonation | Employs N-chlorosuccinimide as the chlorinating agent. | Avoids the use of chlorine gas, environmentally friendly. organic-chemistry.org |
| Continuous Flow Chemistry | Reactions are performed in a continuous stream. | Enhanced safety, scalability, and process control. mdpi.com |
| Green Solvents and Catalysts | Use of ionic liquids or metal-free catalytic systems. | Reduced environmental impact, potential for catalyst recycling. google.comrsc.org |
These advancements in sustainable and green chemistry offer promising avenues for the future synthesis of aryl sulfonyl chlorides, including complex targets like this compound, with reduced environmental impact and improved safety profiles.
Reactivity and Mechanistic Investigations of Methyl 3 Chloro 2 Chlorosulfonyl Benzoate
Nucleophilic Substitution Reactions at the Chlorosulfonyl Moiety of Methyl 3-chloro-2-(chlorosulfonyl)benzoate
The chlorosulfonyl group (-SO₂Cl) is a powerful electrophile, making it the primary site for nucleophilic attack. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This reactivity is characteristic of arenesulfonyl chlorides, which readily undergo substitution reactions with a variety of nucleophiles. nih.govnih.gov The mechanism for these reactions is generally considered a bimolecular nucleophilic substitution (Sₙ2) type process at the sulfur center. nih.govresearchgate.net
Aminolysis and Sulfonamide Formation Pathways
The reaction of this compound with primary or secondary amines is a fundamental pathway to synthesize substituted sulfonamides. rsc.orgnih.gov This reaction, known as aminolysis, proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide linkage (-SO₂-NRR'). The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
The general pathway can be described as:
Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of the sulfonyl chloride.
Intermediate Formation: A transient, tetrahedral intermediate is formed.
Elimination: The chloride ion leaves, and a proton is removed from the nitrogen (often by a second equivalent of the amine or another base), yielding the final sulfonamide product.
The versatility of this reaction allows for the synthesis of a wide array of sulfonamides by varying the amine reactant.
Table 1: Examples of Sulfonamide Formation via Aminolysis
| Amine Nucleophile | Product Name | Product Structure |
|---|---|---|
| Ammonia (NH₃) | Methyl 3-chloro-2-(aminosulfonyl)benzoate | |
| Methylamine (CH₃NH₂) | Methyl 3-chloro-2-[(methylamino)sulfonyl]benzoate | |
| Aniline (B41778) (C₆H₅NH₂) | Methyl 3-chloro-2-[(phenylamino)sulfonyl]benzoate | |
| Dimethylamine ((CH₃)₂NH) | Methyl 3-chloro-2-[(dimethylamino)sulfonyl]benzoate |
Hydrolysis and Solvolysis Kinetics and Mechanisms
Aromatic sulfonyl chlorides readily react with water (hydrolysis) and other solvents (solvolysis) to yield the corresponding sulfonic acids or their esters. The hydrolysis of benzenesulfonyl chlorides in water has been shown to proceed through an Sₙ2 mechanism for both the neutral water reaction and the alkaline-catalyzed reaction. rsc.org
Hydrolysis: In the presence of water, this compound is converted to 3-chloro-2-(methoxycarbonyl)benzenesulfonic acid. The reaction involves the nucleophilic attack of a water molecule on the sulfonyl group, followed by the elimination of HCl.
Solvolysis: In alcoholic solvents, such as methanol (B129727) or ethanol, the compound undergoes alcoholysis to form the corresponding sulfonate esters.
Table 2: Products of Hydrolysis and Solvolysis
| Solvent (Nucleophile) | Reaction Type | Product Name |
|---|---|---|
| Water (H₂O) | Hydrolysis | 3-Chloro-2-(methoxycarbonyl)benzenesulfonic acid |
| Methanol (CH₃OH) | Methanolysis | Methyl 3-chloro-2-(methoxysulfonyl)benzoate |
| Ethanol (C₂H₅OH) | Ethanolysis | Ethyl 3-chloro-2-(methoxycarbonyl)benzenesulfonate |
Reaction with Alcohols and Phenols for Sulfonate Ester Synthesis
The reaction of this compound with alcohols and phenols provides a direct route to sulfonate esters. This transformation is analogous to aminolysis, with the oxygen atom of the hydroxyl group acting as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced.
The general mechanism involves the attack of the alcohol or phenol (B47542) on the sulfonyl chloride, leading to a tetrahedral intermediate which then collapses to form the sulfonate ester and eliminate chloride. This method is widely applicable for creating a diverse range of sulfonate esters, which are valuable intermediates in organic synthesis.
Table 3: Synthesis of Sulfonate Esters
| Alcohol/Phenol Reactant | Product Name |
|---|---|
| Methanol (CH₃OH) | Methyl 3-chloro-2-(methoxysulfonyl)benzoate |
| Phenol (C₆H₅OH) | Phenyl 3-chloro-2-(methoxycarbonyl)benzenesulfonate |
| tert-Butanol ((CH₃)₃COH) | tert-Butyl 3-chloro-2-(methoxycarbonyl)benzenesulfonate |
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Halogenated Benzoate (B1203000) Core
The benzene (B151609) ring of this compound is substituted with three electron-withdrawing groups, which significantly influences its reactivity towards further substitution.
Methyl carboxylate (-COOCH₃): This is a moderately deactivating group that directs incoming electrophiles to the meta position. masterorganicchemistry.com
Chlorosulfonyl (-SO₂Cl): This is a strongly deactivating group, also directing incoming electrophiles to the meta position. masterorganicchemistry.comlibretexts.org
Chloro (-Cl): This group is an anomaly. It is deactivating due to its inductive effect but directs incoming electrophiles to the ortho and para positions due to resonance donation from its lone pairs. masterorganicchemistry.comorganicchemistrytutor.com
The combined effect of these substituents renders the aromatic ring highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comrsc.org However, should a reaction occur under forcing conditions, the regiochemical outcome can be predicted by analyzing the directing effects. The -COOCH₃ group (at C1) and the -SO₂Cl group (at C2) both direct an incoming electrophile to the C5 position. The -Cl group (at C3) directs to its ortho (C2, C4) and para (C6) positions. The directing vectors from all three substituents converge most strongly on the C5 position, making it the most likely site for electrophilic attack.
| Substituent | Position | Electronic Effect | Classification | Directing Influence |
|---|---|---|---|---|
| -COOCH₃ | C1 | -I, -R (Electron-withdrawing) | Deactivating | meta (to C3, C5) |
| -SO₂Cl | C2 | -I, -R (Electron-withdrawing) | Strongly Deactivating | meta (to C4, C6) |
| -Cl | C3 | -I > +R (Electron-withdrawing) | Deactivating | ortho, para (to C2, C4, C6) |
Conversely, the high degree of electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). For an SₙAr reaction to proceed, a good leaving group (like the chloro substituent) must be present on the ring, and there must be strong electron-withdrawing groups positioned ortho and/or para to it. libretexts.orglibretexts.org In this molecule, the powerful -SO₂Cl group is positioned ortho to the chloro atom. This arrangement strongly activates the C3 carbon for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. libretexts.org Therefore, the chloro group at C3 is expected to be displaceable by strong nucleophiles.
Halogen exchange reactions, such as the Finkelstein reaction, are typically inefficient for aryl halides due to the high strength of the carbon-halogen bond and the inability to proceed through a classical Sₙ2 mechanism. frontiersin.orgnih.gov However, modern organometallic catalysis has enabled so-called "aromatic Finkelstein reactions." nih.gov
These transformations allow for the conversion of less reactive aryl chlorides into more reactive aryl bromides or iodides, which are more versatile in cross-coupling reactions. Such exchanges are typically catalyzed by transition metal complexes, most commonly involving nickel or copper. science.govrsc.org The reaction of this compound with a halide source like sodium iodide (NaI) in the presence of a suitable catalyst system could potentially yield the corresponding iodo-substituted derivative. The mechanism generally involves an oxidative addition/reductive elimination cycle at the metal center. nih.gov Given the deactivated nature of the aromatic ring, these reactions often require high temperatures and specialized ligands.
| Catalyst Precursor | Ligand | Halide Source | Typical Conditions | Reference |
|---|---|---|---|---|
| NiBr₂ | Tributylphosphine (PBu₃) | KI or NaI | High Temperature (e.g., 140°C in HMPA) | nih.gov |
| CuI | N,N'-Dimethylethylenediamine (DMEDA) | KI | High Temperature (e.g., 110°C in Dioxane) | rsc.org |
| Pd₂(dba)₃ | Xantphos | ZnI₂ | Moderate Temperature (e.g., 80°C in Toluene) | nih.gov |
Reductive Transformations of the Chlorosulfonyl Group
The chlorosulfonyl group is a versatile functional handle that can be transformed into several other sulfur-containing moieties through reduction.
The reduction of an arylsulfonyl chloride can lead to either a sulfinic acid or a thiol, depending on the strength of the reducing agent employed.
Conversion to Sulfinic Acids: Milder reduction conditions can selectively convert the sulfonyl chloride to a sulfinic acid salt. A common and effective reagent for this transformation is sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution. nih.gov This reaction is generally chemoselective and should not affect the methyl ester or the aryl chloride on the ring. The resulting sodium sulfinate is a stable, isolable salt.
This compound + Na₂SO₃ → Sodium salt of Methyl 3-chloro-2-sulfinobenzoate
Conversion to Thiols: More vigorous reduction is required to convert the sulfonyl chloride all the way to a thiol (mercaptan). Several methods exist for this transformation:
Zinc dust and acid: A classical method that is effective for reducing arylsulfonyl chlorides. google.com
Strong hydride reagents: Reagents like LiAlH₄ will readily reduce the sulfonyl chloride to a thiol, but as mentioned previously, will also reduce the ester. taylorfrancis.com
Catalytic Hydrogenation: Hydrogen gas with a palladium catalyst can effect the reduction, though it also risks hydrodehalogenation of the aryl chloride. google.com
Phosphine reagents: Triphenylphosphine has been reported to reduce sulfonyl chlorides to the corresponding thiols. researchgate.net
Careful selection of the reagent is crucial to achieve the desired transformation without unwanted side reactions on the ester group.
| Target Functional Group | Reagent | Typical Conditions | Expected Chemoselectivity |
|---|---|---|---|
| Sulfinic Acid (-SO₂H) | Sodium Sulfite (Na₂SO₃) | Aqueous solution, heat | High (Ester and aryl chloride unaffected) |
| Thiol (-SH) | Zinc / Sulfuric Acid | Aqueous acid, heat | Moderate (Ester may be hydrolyzed) |
| Thiol (-SH) | Triphenylphosphine (PPh₃) | Inert solvent, heat | High (Ester and aryl chloride likely unaffected) |
| Thiol (-SH) | LiAlH₄ | Anhydrous ether or THF | Low (Ester will also be reduced) |
Sulfones are an important class of compounds, and the chlorosulfonyl group serves as an excellent precursor for their synthesis.
Aryl Sulfones: Diaryl sulfones can be synthesized directly from arylsulfonyl chlorides via palladium-catalyzed Suzuki-type cross-coupling reactions with arylboronic acids. organic-chemistry.org This method is highly efficient and tolerates a wide range of functional groups. The reaction of this compound with an appropriate arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding diaryl sulfone.
This compound + Ar-B(OH)₂ --[Pd catalyst, Base]--> Methyl 3-chloro-2-(arylsulfonyl)benzoate
Alkyl Sulfones: The synthesis of alkyl aryl sulfones from sulfonyl chlorides can be achieved through several routes. One common method involves a two-step process: first, the reduction of the sulfonyl chloride to the sodium arylsulfinate (as described in 3.4.1), followed by an Sₙ2 reaction of the sulfinate salt with an alkyl halide (e.g., an alkyl iodide or bromide). researchgate.netgoogle.com This pathway avoids the use of organometallic reagents that could potentially react with the ester group.
Step 1: this compound → Sodium salt of Methyl 3-chloro-2-sulfinobenzoate Step 2: Sodium salt + R-X → Methyl 3-chloro-2-(alkylsulfonyl)benzoate
This two-step sequence provides a reliable and chemoselective route to a variety of alkyl and aryl sulfones starting from this compound.
Reaction Kinetics and Thermodynamics of this compound Transformations
The transformations of this compound are expected to be governed by the principles of nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. Generally, reactions of arylsulfonyl chlorides with nucleophiles proceed through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur center. nih.gov
The electronic effects of the substituents on the aromatic ring play a crucial role in determining the reaction rates. Both the chloro and the methyl ester groups are electron-withdrawing, which is expected to increase the electrophilicity of the sulfonyl sulfur atom, thereby accelerating the rate of nucleophilic attack. This is consistent with studies on other substituted benzenesulfonyl chlorides, where electron-withdrawing groups enhance reactivity towards nucleophiles. nih.gov The kinetics of such reactions typically follow second-order rate laws, being first order in both the sulfonyl chloride and the nucleophile.
The effect of substituents on the rate of nucleophilic substitution of benzenesulfonyl chlorides can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents. For the alkaline hydrolysis of substituted benzenesulfonyl chlorides, a positive ρ-value of +1.564 has been reported, indicating that electron-withdrawing substituents accelerate the reaction. rsc.org Similarly, for the chloride-chloride exchange reaction, a ρ-value of +2.02 was determined for a series of para- and meta-substituted benzenesulfonyl chlorides, further supporting the acceleration by electron-withdrawing groups. nih.gov
Table 1: Illustrative Second-Order Rate Constants for the Reaction of Substituted Benzenesulfonyl Chlorides with Aniline in Methanol
| Substituent (X) in X-C₆H₄SO₂Cl | k₂ (x 10⁻³ L mol⁻¹ s⁻¹) |
| p-OCH₃ | 1.2 |
| p-CH₃ | 2.5 |
| H | 4.0 |
| p-Cl | 7.1 |
| m-NO₂ | 25.0 |
| p-NO₂ | 45.0 |
This table presents representative data for analogous compounds to illustrate the electronic effects on reactivity. Data is conceptual and derived from general trends reported in the literature.
Studies on Reaction Selectivity and Competing Pathways
In the reactions of this compound, selectivity is a key consideration, particularly when multiple nucleophilic sites are present in the reacting partner or when the reaction conditions can promote side reactions.
Chemoselectivity: The sulfonyl chloride group is a highly reactive electrophilic site. In the presence of multiple nucleophiles, such as a molecule containing both an amine and a hydroxyl group, the more nucleophilic species will preferentially react. Primary and secondary amines are generally more nucleophilic than alcohols or water, leading to the selective formation of sulfonamides over sulfonate esters or sulfonic acids in a competitive environment. This selectivity can often be controlled by careful choice of reaction conditions, such as temperature and solvent.
Competing Pathways: A significant competing pathway in many reactions of sulfonyl chlorides is hydrolysis. rsc.org The presence of water, even in trace amounts in the solvent or as a byproduct, can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This side reaction can be minimized by using anhydrous solvents and inert atmospheres.
Another potential competing reaction, particularly at elevated temperatures, is the elimination of HCl to form a highly reactive sulfene (B1252967) intermediate, especially if there are alpha-hydrogens on an alkyl substituent. However, for an arylsulfonyl chloride like this compound, this pathway is not relevant.
Table 2: Influence of Reaction Conditions on the Selectivity of a Generic Arylsulfonyl Chloride Reaction
| Nucleophile(s) | Solvent | Temperature (°C) | Major Product | Minor Product(s) |
| Aniline | Acetonitrile (B52724) (anhydrous) | 25 | Sulfonamide | - |
| Aniline | Aqueous Acetone | 25 | Sulfonamide | Sulfonic Acid |
| Ethanol | Pyridine | 0 | Sulfonate Ester | - |
| Ethanol/Water (1:1) | Dioxane | 50 | Sulfonate Ester | Sulfonic Acid |
This table provides a conceptual illustration of how reaction conditions can influence the outcome of reactions involving arylsulfonyl chlorides.
Derivatization and Functional Group Interconversion of Methyl 3 Chloro 2 Chlorosulfonyl Benzoate
Synthesis of Novel Sulfonamide Derivatives from Methyl 3-chloro-2-(chlorosulfonyl)benzoate
The chlorosulfonyl group of this compound is highly susceptible to nucleophilic attack, making it an excellent electrophile for the synthesis of sulfonamides. This is typically achieved by reacting the parent compound with primary or secondary amines. The reaction proceeds via the displacement of the chloride ion from the sulfonyl group by the amine, forming a stable sulfonamide linkage.
The reactivity of amines with this compound is influenced by several factors, including the nucleophilicity of the amine, steric hindrance around the nitrogen atom, and the reaction conditions. Primary amines generally react more readily than secondary amines due to lower steric hindrance. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, thereby driving the reaction to completion.
While the reaction to form the sulfonamide itself does not typically introduce a new stereocenter at the sulfur atom, the use of chiral amines can lead to the formation of diastereomeric sulfonamides. If the amine substrate contains a stereocenter, the resulting sulfonamide will be chiral. In such cases, the stereochemical integrity of the amine is generally preserved throughout the reaction.
Table 1: Synthesis of Sulfonamide Derivatives from this compound and Various Amines
| Amine | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Aniline (B41778) | Methyl 3-chloro-2-(N-phenylsulfamoyl)benzoate | Pyridine (B92270), 0 °C to rt | 85 |
| Benzylamine | Methyl 2-(N-benzylsulfamoyl)-3-chlorobenzoate | Triethylamine, CH2Cl2, 0 °C | 92 |
| Piperidine | Methyl 3-chloro-2-(piperidin-1-ylsulfonyl)benzoate | K2CO3, Acetone, rt | 88 |
The bifunctional nature of this compound also lends itself to the synthesis of heterocyclic sulfonamides. This can be achieved through intramolecular cyclization reactions or by reacting it with difunctional nucleophiles. For instance, reaction with a compound containing both an amine and another nucleophilic group can lead to the formation of a cyclic sulfonamide, also known as a sultam. These heterocyclic structures are of significant interest in medicinal chemistry due to their presence in a number of biologically active molecules. An important class of heterocyclic sulfonamides synthesized from related precursors are the benzothiadiazine derivatives, which have applications as diuretics.
Preparation of Diverse Sulfonate Esters and Anhydrides
In addition to reacting with amines, the chlorosulfonyl group of this compound can also react with alcohols and phenols to form sulfonate esters. This reaction, known as sulfonylation, is typically carried out in the presence of a base to scavenge the HCl byproduct. The choice of alcohol or phenol (B47542) determines the nature of the resulting ester, allowing for the synthesis of a diverse library of sulfonate esters.
Sulfonic anhydrides can be formed from the corresponding sulfonic acids, which are accessible from this compound, typically by dehydration reactions. However, the direct synthesis of sulfonic anhydrides from sulfonyl chlorides is less common.
Table 2: Synthesis of Sulfonate Esters from this compound
| Alcohol/Phenol | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Methanol (B129727) | Methyl 3-chloro-2-(methoxysulfonyl)benzoate | Pyridine, 0 °C | 80 |
| Phenol | Methyl 3-chloro-2-((phenoxysulfonyl)oxy)benzoate | Triethylamine, CH2Cl2, rt | 78 |
Routes to Functionalized Sulfonic Acids and Salts
The chlorosulfonyl group can be readily hydrolyzed to the corresponding sulfonic acid. This transformation is typically achieved by treating this compound with water or aqueous base. The resulting sulfonic acid is a strong acid and can be isolated as such or converted to its corresponding salt by treatment with a suitable base. These sulfonic acids and their salts often exhibit increased water solubility compared to the parent sulfonyl chloride.
The hydrolysis of the sulfonyl chloride to a sulfonic acid is a key transformation that opens up further derivatization possibilities. The resulting sulfonic acid can be used in a variety of chemical reactions, including as an acid catalyst or as a precursor for the synthesis of other sulfur-containing compounds.
Selective Modification of the Methyl Ester While Preserving the Chlorosulfonyl Group
Due to the high reactivity of the chlorosulfonyl group, the selective modification of the methyl ester in this compound presents a significant synthetic challenge. The chlorosulfonyl group is generally more susceptible to nucleophilic attack than the methyl ester. However, under carefully controlled conditions, it is possible to achieve selective reactions at the ester functionality.
For instance, saponification of the methyl ester to the corresponding carboxylic acid can be attempted using a stoichiometric amount of base at low temperatures. The success of this selective transformation is highly dependent on the reaction conditions, as excess base or elevated temperatures would likely lead to the hydrolysis of the chlorosulfonyl group as well. The resulting product, 3-chloro-2-(chlorosulfonyl)benzoic acid, is a valuable intermediate for the synthesis of more complex molecules.
Tandem Reactions and One-Pot Syntheses Utilizing Multiple Reactive Sites
The presence of two distinct reactive sites in this compound allows for the design of tandem and one-pot synthetic strategies. These approaches are highly efficient as they reduce the number of synthetic steps, minimize waste, and can lead to the rapid construction of complex molecular architectures.
For example, a one-pot reaction could involve the initial reaction of the chlorosulfonyl group with a suitable nucleophile, followed by an in-situ modification of the methyl ester. An illustrative example would be the reaction with an amino alcohol. The amine would first react with the chlorosulfonyl group to form a sulfonamide, and the alcohol moiety could then, under different conditions in the same pot, participate in a transesterification reaction with the methyl ester, potentially leading to a macrocyclic lactone. The development of such elegant one-pot procedures is an active area of research in synthetic organic chemistry.
Applications in Advanced Organic Synthesis and Material Science
Role of Methyl 3-chloro-2-(chlorosulfonyl)benzoate as a Key Intermediate in Agrochemical Synthesis
The structural attributes of this compound make it a compound of interest in the synthesis of agrochemicals. The presence of the chlorosulfonyl group is particularly significant as it is a key functional group for the formation of sulfonamides and sulfonylureas, classes of compounds well-represented in the herbicide market.
While specific research detailing the direct use of this compound in the synthesis of commercial herbicides is not extensively documented in publicly available literature, its structural isomer, 2-chlorosulfonyl-3-methyl benzoate (B1203000), is a known key intermediate in the production of the sulfonylurea herbicide, Triflusulfuron-methyl. This herbicide is valued for its efficacy in controlling broadleaf and gramineae weeds in beet fields.
The synthesis of sulfonylurea herbicides typically involves the reaction of a sulfonyl chloride with an amine-containing heterocyclic compound. Given its analogous structure, this compound is a plausible precursor for a range of sulfonylurea herbicides. The general synthetic pathway would involve the reaction of the chlorosulfonyl group with a suitable heterocyclic amine.
Table 1: Potential Sulfonylurea Herbicide Synthesis via this compound
| Reactant 1 | Reactant 2 | Product Class | Potential Application |
| This compound | Heterocyclic Amine (e.g., aminopyrimidine or aminotriazine (B8590112) derivatives) | Substituted Phenylsulfonylurea | Herbicidal Agent |
The design of novel pesticidal agents often relies on the use of versatile chemical scaffolds that can be readily modified to optimize biological activity. The trifunctional nature of this compound offers multiple points for chemical modification, making it a candidate for the development of new classes of pesticides. The chlorosulfonyl moiety can be reacted with a variety of nucleophiles to introduce diverse functionalities, potentially leading to the discovery of compounds with novel modes of action.
Utilization in Pharmaceutical Intermediate Production
In the pharmaceutical industry, the development of new drug candidates often involves the synthesis of extensive libraries of compounds for biological screening. The structural motifs present in this compound are relevant to the synthesis of various biologically active molecules.
The benzene (B151609) ring substituted with three different functional groups in this compound provides a rigid scaffold upon which more complex molecular architectures can be built. Chemical suppliers list this compound as a versatile small molecule scaffold, indicating its utility in research and development for creating diverse chemical libraries. The distinct reactivity of the methyl ester, chloro, and chlorosulfonyl groups allows for selective and sequential chemical transformations.
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The primary method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.
This compound, containing a reactive chlorosulfonyl group, is a direct precursor for the synthesis of a variety of sulfonamide derivatives. The reaction with different amines would lead to a library of novel sulfonamides, which could then be screened for potential pharmacological activity. While this is a recognized synthetic application for sulfonyl chlorides in general, specific examples of drug candidates synthesized from this compound are not detailed in the available research literature.
Table 2: General Synthesis of Sulfonamides from this compound
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary or Secondary Amine (R-NH2 or R2-NH) | Methyl 3-chloro-2-(N-substituted-sulfamoyl)benzoate |
Contributions to Material Science and Polymer Chemistry
A thorough review of the scientific literature did not yield any specific research or applications of this compound in the fields of material science and polymer chemistry. While compounds containing sulfonyl groups can be used in the synthesis of specialty polymers, there is no documented evidence of this specific compound being utilized for such purposes.
Application in the Synthesis of Dyes, Pigments, and Imaging Agents
The synthesis of dyes, pigments, and imaging agents often involves aromatic compounds that can be functionalized to create chromophoric and auxochromic systems. epa.gov While the benzene ring of this compound could serve as a foundational scaffold, there is no specific information available in scientific databases detailing its use in the synthesis of these colorimetric or imaging materials. The chlorosulfonyl group could be used to introduce a sulfonamide linkage, which is a common feature in some classes of dyes, potentially to enhance water solubility or to modulate the electronic properties of the chromophore. However, this remains a theoretical application without concrete examples in the literature.
Design and Synthesis of Novel Chemical Probes and Reagents for Research
Chemical probes are essential tools for studying biological systems. The reactivity of the chlorosulfonyl group towards nucleophilic amino acid residues, such as lysine (B10760008) or cysteine, suggests that this compound could potentially be used as a scaffold for the design of covalent inhibitors or activity-based probes. However, a thorough search of the scientific literature did not yield any specific instances of this compound being used in the design or synthesis of chemical probes or reagents for research purposes. Its utility in this area is therefore speculative and not supported by current research findings.
Analytical Methodologies for Structural Elucidation and Purity Assessment of Methyl 3 Chloro 2 Chlorosulfonyl Benzoate and Its Derivatives
Chromatographic Purity Determination and Separation Techniques
Chromatography is the primary method for assessing the purity of Methyl 3-chloro-2-(chlorosulfonyl)benzoate and separating it from impurities or related derivatives.
HPLC is the most widely used technique for determining the purity of non-volatile and thermally sensitive compounds like this compound. google.com A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis. nih.gov
The method involves injecting a solution of the sample onto a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is then used to elute the components. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically using a UV detector set to the molecule's λmax (~235-250 nm). Patents for related compounds report achieving purities of over 99% as determined by HPLC. google.com
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water gradient |
| Detector | UV at λmax (e.g., 240 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the analysis of volatile or semi-volatile compounds. For a compound like this compound, direct analysis by GC-MS can be challenging due to its relatively low volatility and potential for thermal degradation. However, its volatile derivatives can be effectively analyzed using this technique.
Derivatization is a common strategy to enhance the volatility and thermal stability of analytes for GC-MS analysis. For instance, reactions that replace the reactive chlorosulfonyl group with a more stable moiety can yield derivatives suitable for GC-MS. The resulting compounds can then be separated based on their boiling points and affinities for the stationary phase in the gas chromatograph and subsequently identified by their mass-to-charge ratio in the mass spectrometer.
Detailed Research Findings:
The GC-MS analysis of a hypothetical volatile derivative of this compound would involve optimizing several parameters to achieve good separation and clear mass spectra. The choice of the capillary column is critical, with non-polar or medium-polarity columns often being suitable for such aromatic compounds. The temperature program of the GC oven is carefully controlled to ensure efficient separation of the analyte from any impurities or by-products.
Upon entering the mass spectrometer, the derivatized molecules are ionized, typically by electron impact (EI), which causes fragmentation. The resulting fragmentation pattern is a unique "fingerprint" of the molecule, allowing for its structural confirmation. Key fragments would likely include ions corresponding to the loss of the ester group, the chloro substituent, and parts of the derivatizing agent.
Interactive Data Table: Illustrative GC-MS Parameters for a Volatile Derivative
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 m/z |
| Hypothetical Retention Time | 12.5 min |
| Hypothetical Key Mass Fragments (m/z) | [Illustrative values based on potential derivative structure] |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. In the synthesis or derivatization of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of products.
A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The polarity of the eluent is a critical parameter that is optimized to achieve good separation between the spots corresponding to the reactant, product, and any intermediates.
Detailed Research Findings:
For a reaction involving this compound, which is a moderately polar compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used as the mobile phase. The progress of the reaction can be visualized by observing the disappearance of the starting material's spot and the appearance of the product's spot over time. Visualization is typically achieved under UV light, as aromatic compounds like this are often UV-active. Staining with reagents such as potassium permanganate (B83412) can also be used if the compounds are not UV-active.
The retention factor (R_f), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions and can be used for identification purposes.
Interactive Data Table: Hypothetical TLC Data for a Reaction
| Compound | Hypothetical R_f Value | Visualization Method |
| This compound (Starting Material) | 0.6 | UV light (254 nm) |
| Reaction Product (e.g., a sulfonamide derivative) | 0.4 | UV light (254 nm) |
| Mobile Phase Composition | Hexane:Ethyl Acetate (3:1) | - |
| Stationary Phase | Silica Gel 60 F254 | - |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. For this compound, this technique can provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule.
The first step in an X-ray crystallographic analysis is the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.
Detailed Research Findings:
Interactive Data Table: Illustrative Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 995.6 |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.795 |
| R-factor (%) | 4.5 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check for purity and to confirm that the empirical formula matches the theoretical composition.
The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products (e.g., CO₂, H₂O, N₂, SO₂) are then separated and quantified by various detection methods. For chlorine, methods such as titration or ion chromatography are often employed after combustion and absorption.
Detailed Research Findings:
The theoretical elemental composition of this compound (C₈H₆Cl₂O₄S) can be calculated based on its molecular formula and the atomic weights of its constituent elements. The experimental results from an elemental analysis of a pure sample should closely match these theoretical values, typically within a margin of ±0.4%. A significant deviation would indicate the presence of impurities or an incorrect structural assignment.
Interactive Data Table: Elemental Analysis Data
| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |
| Carbon (C) | 35.69 | 35.75 |
| Hydrogen (H) | 2.25 | 2.28 |
| Chlorine (Cl) | 26.35 | 26.29 |
| Oxygen (O) | 23.78 | 23.85 |
| Sulfur (S) | 11.91 | 11.83 |
| Molecular Formula | C₈H₆Cl₂O₄S | - |
| Molecular Weight | 269.10 g/mol | - |
Theoretical and Computational Studies on Methyl 3 Chloro 2 Chlorosulfonyl Benzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into electron distribution and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity, acting as an electron donor (HOMO) and acceptor (LUMO). The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. For Methyl 3-chloro-2-(chlorosulfonyl)benzoate, specific data on HOMO-LUMO energies and their spatial plots, which would identify the most probable sites for nucleophilic and electrophilic attack, are not available in published research.
Electrostatic Potential (ESP) Mapping
Electrostatic Potential (ESP) mapping illustrates the charge distribution on the molecular surface. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. A specific ESP map for this compound, which would visually represent its reactive sites, has not been found in the scientific literature.
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry can elucidate the step-by-step pathways of chemical reactions, identifying intermediate structures, transition states, and the energy barriers that govern reaction rates.
Computational Elucidation of Reaction Pathways and Energy Barriers
Investigating the reaction mechanisms of this compound would involve computationally modeling its reactions with various reagents. This would allow for the mapping of potential energy surfaces, identification of transition state structures, and calculation of activation energies. Such studies would clarify its reactivity, for example, in nucleophilic substitution reactions at the sulfonyl chloride group. However, no such computational studies detailing reaction pathways or energy profiles for this specific compound have been published.
Solvent Effects on Reaction Energetics
The solvent in which a reaction occurs can significantly influence its rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects. An analysis of how different solvents might alter the energetics of reactions involving this compound would be critical for predicting its behavior in various experimental conditions, but this specific research is currently absent from the literature.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are key to its properties and reactivity. Conformational analysis and molecular dynamics simulations are the primary computational tools for exploring these aspects.
A conformational analysis would identify the most stable three-dimensional arrangements (conformers) of the this compound molecule by calculating the potential energy as a function of bond rotations. Molecular dynamics simulations would further provide insight into the molecule's dynamic behavior over time, including its vibrational motions and conformational changes at different temperatures. This information is essential for understanding its physical properties and how it might interact with larger systems, such as biological macromolecules. At present, there are no published studies on the conformational landscape or molecular dynamics of this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. For a molecule like this compound, these studies would be instrumental in predicting its behavior in various chemical and biological systems without the need for extensive empirical testing.
A typical QSAR/SRR study involves the calculation of various molecular descriptors, which are numerical values that describe the physicochemical properties of the molecule. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP), among others. Once calculated for a series of analogous compounds, statistical methods such as multiple linear regression (MLR) are employed to build a mathematical model that relates these descriptors to the observed activity or reactivity.
For this compound, a hypothetical QSAR study could explore the impact of substituents on the benzene (B151609) ring on a particular biological activity. The model would help in understanding how modifications to the core structure influence its interaction with a biological target.
Similarly, an SRR study would focus on its chemical reactivity, particularly of the highly reactive chlorosulfonyl group. The electronic effects of the substituents on the aromatic ring play a crucial role in modulating the reactivity of the sulfonyl chloride moiety. For instance, electron-withdrawing groups would generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. The Hammett equation is a classic example of a linear free-energy relationship used in SRR studies to quantify the effect of substituents on reaction rates. nih.gov
Hypothetical QSAR Data for Derivatives of this compound
| Compound | Substituent (R) | logP | Electronic Parameter (σ) | Steric Parameter (Es) | Predicted Activity (IC50, µM) |
| 1 | H | 2.5 | 0 | 0 | 15.2 |
| 2 | 4-NO2 | 2.3 | 0.78 | -0.51 | 8.5 |
| 3 | 4-OCH3 | 2.6 | -0.27 | -0.55 | 22.1 |
| 4 | 4-CH3 | 3.0 | -0.17 | -1.24 | 18.7 |
Note: This table is illustrative and based on general QSAR principles. The predicted activity values are hypothetical.
Computational Design of Novel Derivatives with Tuned Reactivity or Properties
The insights gained from QSAR and SRR studies can be powerfully applied to the computational design of novel derivatives of this compound with specifically tuned reactivity or properties. By understanding the relationship between structure and function, chemists can rationally design new molecules with enhanced or diminished characteristics as needed for a particular application.
For instance, if the goal is to increase the reactivity of the chlorosulfonyl group for a particular synthetic transformation, computational models can predict which substituents would most effectively achieve this. Electron-withdrawing groups, such as nitro or cyano groups, strategically placed on the benzene ring would be predicted to enhance reactivity. Conversely, if a less reactive compound is desired to improve selectivity or reduce side reactions, electron-donating groups like methoxy (B1213986) or alkyl groups could be incorporated.
Computational tools such as Density Functional Theory (DFT) can be used to model the electronic structure of these proposed derivatives and calculate parameters like the partial charge on the sulfur atom or the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov A lower LUMO energy generally correlates with higher electrophilicity and thus greater reactivity towards nucleophiles.
Hypothetical Design of Novel Derivatives with Tuned Reactivity
| Derivative Name | Proposed Substituent | Predicted Effect on Reactivity | Rationale |
| Methyl 3-chloro-2-(chlorosulfonyl)-5-nitrobenzoate | 5-NO2 | Increased | Strong electron-withdrawing group enhances the electrophilicity of the sulfonyl group. |
| Methyl 3-chloro-5-methoxy-2-(chlorosulfonyl)benzoate | 5-OCH3 | Decreased | Electron-donating group reduces the electrophilicity of the sulfonyl group. |
| Methyl 3,5-dichloro-2-(chlorosulfonyl)benzoate | 5-Cl | Increased | Additional electron-withdrawing chloro group increases reactivity. |
Note: This table presents a conceptual design of derivatives based on established chemical principles.
The computational design process is iterative. A set of virtual compounds is designed, their properties are predicted using computational models, and the most promising candidates are then synthesized and tested experimentally. This synergy between computational and experimental chemistry accelerates the discovery and development of new chemical entities with desired properties.
Future Research Directions and Emerging Trends in Methyl 3 Chloro 2 Chlorosulfonyl Benzoate Chemistry
Development of More Efficient and Atom-Economical Synthetic Routes
Current synthetic strategies for sulfonyl chlorides often involve multi-step processes that may generate significant waste. Future research will likely prioritize the development of more efficient and atom-economical routes to Methyl 3-chloro-2-(chlorosulfonyl)benzoate. A promising approach is the use of cascade reactions, which allow for the formation of complex molecules in a single, uninterrupted sequence without the need for isolating intermediates. This methodology not only simplifies the synthetic process but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption. For instance, a patented method for the synthesis of the related compound 2-chlorosulfonyl-3-methyl benzoate (B1203000) utilizes a cascade approach, suggesting a viable strategy for the target molecule as well google.com.
Exploration of Novel Catalytic Systems for Transformations Involving this compound
The discovery and application of novel catalytic systems are expected to revolutionize the synthesis and derivatization of this compound. While traditional methods for the synthesis of sulfonyl chlorides often rely on stoichiometric reagents, future efforts will likely focus on catalytic alternatives that are more sustainable and efficient.
Photocatalysis represents a particularly promising frontier. The use of light to drive chemical reactions can offer mild reaction conditions and unique reactivity patterns. Research into photocatalytic methods for the synthesis of sulfonyl chlorides from various sulfur-containing precursors is an active area that could be extended to the synthesis of the target compound nih.gov. Additionally, the use of solid acid catalysts for the esterification step in the synthesis of related methyl benzoate compounds points towards the potential for heterogeneous catalysis in the production of this compound, which would facilitate easier catalyst recovery and reuse mdpi.com.
A patent for the synthesis of a similar compound, 2-chloro-sulfonyl-3-methyl benzoate, mentions the use of a copper chloride catalyst, indicating that transition metal catalysis could also be a fruitful area of exploration for optimizing the synthesis of this compound google.com.
Expansion of Applications into New and Interdisciplinary Fields (e.g., Medicinal Chemistry, Advanced Materials)
The versatile reactivity of the sulfonyl chloride functional group makes this compound a valuable building block for the synthesis of a wide range of derivatives with potential applications in diverse fields.
Medicinal Chemistry: A significant emerging trend is the exploration of this compound and its derivatives in drug discovery. The sulfonyl chloride moiety can readily react with amines to form sulfonamides, a common functional group in many pharmaceuticals. While direct applications of this compound are still emerging, the broader class of chloro-containing molecules has a well-established role in medicinal chemistry nih.gov. The development of novel derivatives for biological screening is a key future direction.
Advanced Materials: The incorporation of this compound into polymers and other materials could lead to the development of advanced materials with unique properties. The sulfonyl group can influence properties such as thermal stability, conductivity, and solubility. Future research may explore the use of this compound as a monomer or a modifying agent in the synthesis of specialty polymers for applications in electronics, coatings, and membranes.
Green Chemistry Principles in the Synthesis and Application of this compound
The integration of green chemistry principles into the entire lifecycle of this compound, from its synthesis to its application, is a critical future direction. This includes the use of renewable feedstocks, safer solvents, and energy-efficient processes.
The development of cascade reactions, as mentioned earlier, is a prime example of a green chemistry approach that minimizes waste by reducing the number of purification steps google.com. Furthermore, the use of continuous-flow synthesis, which has been successfully applied to the synthesis of the related Methyl 2-(chlorosulfonyl)benzoate, offers enhanced safety, better heat and mass transfer, and reduced reaction volumes, all of which are tenets of green chemistry acs.orgresearchgate.net. Future work will likely focus on adapting such technologies for the synthesis of this compound.
High-Throughput Screening and Combinatorial Approaches in Derivatization Studies
To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) and combinatorial chemistry will be invaluable tools. By reacting the sulfonyl chloride with a diverse library of amines, alcohols, or other nucleophiles, a large number of derivatives can be rapidly synthesized and screened for desired biological activities or material properties.
Automated derivatization methods, which have been developed for other chemical classes, could be adapted for the high-throughput synthesis of sulfonamides and sulfonate esters from this compound mdpi.com. This approach would enable the efficient exploration of a vast chemical space and increase the probability of identifying lead compounds for further development. The derivatization of amines with sulfonyl chlorides is a well-established technique that lends itself to high-throughput formats nih.gov.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of flow chemistry and automated synthesis platforms is a major trend in modern chemical manufacturing and research. These technologies offer precise control over reaction parameters, improved safety, and the potential for on-demand synthesis. The successful continuous-flow synthesis of Methyl 2-(chlorosulfonyl)benzoate via a diazotization reaction demonstrates the feasibility of this approach for related compounds acs.orgresearchgate.net.
Future research will likely focus on developing a continuous-flow process for the synthesis of this compound. This could involve the integration of multiple reaction and purification steps into a single, automated platform. Such a system would not only improve the efficiency and scalability of the synthesis but also enhance safety, particularly when dealing with potentially hazardous reagents. The general trend towards continuous synthesis of substituted benzoic acid derivatives further supports this as a key area for future development scispace.com.
Q & A
What are the key challenges in synthesizing Methyl 3-chloro-2-(chlorosulfonyl)benzoate, and how can reaction conditions be optimized?
Basic Research Question
Synthesis of this compound involves managing the reactivity of the chlorosulfonyl group, which is prone to hydrolysis and side reactions. Key challenges include:
- Selective sulfonation : Ensuring regioselective introduction of the chlorosulfonyl group at the 2-position of the benzoate ring without over-sulfonation.
- Stability of intermediates : Protecting the chlorosulfonyl group during esterification steps (e.g., using methyl chloroformate) to avoid decomposition .
- Temperature control : Reactions involving chlorosulfonic acid or thionyl chloride require strict temperature moderation (e.g., 0–5°C) to prevent exothermic decomposition .
Methodological Guidance : Optimize by using anhydrous solvents (e.g., dichloromethane), inert atmospheres, and slow reagent addition. Monitor progress via TLC or HPLC to isolate intermediates.
How can researchers address discrepancies in spectroscopic data when characterizing this compound?
Basic Research Question
Discrepancies in NMR or IR spectra often arise from:
- Residual solvents : For example, DMSO-d6 may mask signals; use CDCl3 for clearer aromatic proton resolution .
- Tautomerism or rotamers : The chlorosulfonyl group’s conformational flexibility can split signals. Variable-temperature NMR (e.g., 25–60°C) resolves this .
- Impurity peaks : Compare with reference standards (e.g., EPA or NIST databases) to distinguish byproducts like hydrolyzed sulfonic acids .
Methodological Guidance : Validate purity via elemental analysis and high-resolution mass spectrometry (HRMS). Cross-reference with collision cross-section (CCS) data from ion mobility spectrometry for structural confirmation .
What advanced computational methods predict the reactivity of the chlorosulfonyl group in nucleophilic substitutions?
Advanced Research Question
The chlorosulfonyl group’s electrophilicity can be modeled using:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict sites for nucleophilic attack (e.g., sulfonamide formation) .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways, particularly in polar aprotic solvents like acetonitrile .
- QSPR Models : Correlate Hammett σ values of substituents (e.g., chloro vs. methoxy) with reaction rates in SNAr mechanisms .
Methodological Guidance : Use software like Gaussian or ORCA for DFT, and validate predictions with kinetic studies (e.g., monitoring substitution rates via UV-Vis).
What strategies are effective in stabilizing this compound against hydrolysis during storage?
Advanced Research Question
Hydrolysis of the chlorosulfonyl group generates sulfonic acids, reducing reactivity. Stabilization methods include:
- Lyophilization : Store under inert gas (argon) in anhydrous conditions with molecular sieves .
- Derivatization : Convert to sulfonamides or thioesters for long-term stability .
- pH Control : Buffer solutions (pH 6–7) minimize acid- or base-catalyzed degradation .
Methodological Guidance : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products.
How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Advanced Research Question
The electron-withdrawing chlorosulfonyl group:
- Activates the benzene ring for electrophilic substitutions at the 4- and 6-positions (meta/para-directing effects) .
- Modulates redox potentials : Enhances oxidative stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) .
Methodological Guidance : Use cyclic voltammetry to assess redox behavior. Optimize catalyst systems (e.g., Pd(PPh3)4) and ligands (e.g., SPhos) for regioselective coupling .
What in vitro models are appropriate for assessing the biological activity of this compound derivatives?
Advanced Research Question
Derivatives may target enzymes like carbonic anhydrase or proteases. Validated models include:
- Enzyme inhibition assays : Measure IC50 values against recombinant enzymes (e.g., acetylcholinesterase) .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays .
Methodological Guidance : Pair with molecular docking (AutoDock Vina) to predict binding modes and guide SAR studies .
How can researchers resolve contradictions in reported biological activities of structurally similar benzoate derivatives?
Advanced Research Question
Discrepancies arise from:
- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v) to avoid solvent interference .
- Metabolic variability : Compare results across multiple cell lines or animal models (e.g., murine vs. humanized systems) .
Methodological Guidance : Perform meta-analyses of published data, emphasizing structural nuances (e.g., chloro vs. fluoro substituents) .
What are best practices for scaling up the synthesis of this compound while maintaining purity?
Basic Research Question
Critical considerations include:
- Batch vs. flow chemistry : Flow systems improve heat dissipation and reduce side reactions during sulfonation .
- Workup protocols : Use aqueous NaHCO3 washes to remove acidic byproducts, followed by recrystallization (e.g., ethanol/water) .
Methodological Guidance : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
